molecular formula C9H14O5 B1346264 Diethyl 2-formylsuccinate CAS No. 5472-38-8

Diethyl 2-formylsuccinate

Cat. No. B1346264
CAS RN: 5472-38-8
M. Wt: 202.2 g/mol
InChI Key: LHHLYOVYBZWIGM-UHFFFAOYSA-N
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Patent
US07750014B2

Procedure details

To a mixture of sodium (1.66 g, 72.13 mmol) in diethyl ether (35 mL) was added diethyl succinate (10 mL, 60.11 mmol) and ethyl formate (8.25 mL, 102.18 mmol) at room temperature, and the reaction mixture was refluxed for 5 hours. After the cooling to room temperature, water was added to the mixture until the sodium salt was dissolved completely and aqueous layer was separated. The aqueous layer was neutralized by 6M hydrochloric acid (10.8 mL) and extracted with diethyl ether. The extracts were washed with sat.NaHCO3, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by distillation (115-120° C., 10 mmHg) to give diethyl 2-formylsuccinate (6.55 g, 54%) as colorless oil.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:14](OCC)=[O:15].O>C(OCC)C>[CH:14]([CH:3]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:2]([O:11][CH2:12][CH3:13])=[O:10])=[O:15] |^1:0|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
[Na]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
8.25 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 hours
Duration
5 h
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved completely
CUSTOM
Type
CUSTOM
Details
aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extracts were washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation (115-120° C., 10 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C(C(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.